molecular formula C19H23N3OSi B2846902 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal CAS No. 241466-88-6

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal

Cat. No.: B2846902
CAS No.: 241466-88-6
M. Wt: 337.498
InChI Key: RFRKDANHOWNMGA-UHFFFAOYSA-N
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Description

This compound features a benzotriazole moiety, a 4-methylphenyl group, and a trimethylsilyl-propanal backbone. Benzotriazole derivatives are widely studied for their applications in medicinal chemistry, particularly as protease inhibitors and antimicrobial agents due to their heterocyclic nitrogen-rich structure . The 4-methylphenyl substituent may contribute to π-π stacking interactions in biological targets, a common feature in kinase and protease inhibitors .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-2-(4-methylphenyl)-3-trimethylsilylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OSi/c1-15-9-11-16(12-10-15)19(13-23,14-24(2,3)4)22-18-8-6-5-7-17(18)20-21-22/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKDANHOWNMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[Si](C)(C)C)(C=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C18H22N2OSi
  • Molecular Weight : 306.5 g/mol
  • CAS Number : Not specifically listed, but related benzotriazole derivatives have been documented.

Benzotriazoles exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzotriazoles have shown effectiveness against various bacterial strains and fungi. The presence of the benzotriazole moiety enhances the compound's ability to penetrate microbial membranes, leading to cell death.
  • Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Some benzotriazole derivatives act as inhibitors of specific enzymes, which can be beneficial in treating diseases where such enzymes are overactive.

Therapeutic Applications

  • Anticancer Agents : Research indicates that certain benzotriazole derivatives can induce apoptosis in cancer cells. They may inhibit tumor growth by targeting specific signaling pathways.
  • Anti-inflammatory Drugs : The anti-inflammatory properties of these compounds make them potential candidates for treating chronic inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that benzotriazoles may protect neuronal cells from damage due to neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzotriazole derivatives against Staphylococcus aureus. The results indicated that compounds with a trimethylsilyl group exhibited significantly higher activity compared to those without it, suggesting that structural modifications can enhance biological activity.

Study 2: Anticancer Properties

In a study published in Cancer Letters, researchers investigated the effects of benzotriazole derivatives on human breast cancer cell lines. The findings showed that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. This study highlights the potential for these compounds in cancer therapy.

Study 3: Neuroprotective Effects

A recent study in Neuroscience Letters explored the neuroprotective effects of a benzotriazole derivative in a rat model of Parkinson's disease. The compound was found to reduce neuroinflammation and improve motor function, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Summary of Biological Activities

Biological ActivityEffectivenessReferences
AntimicrobialHigh against bacteria,
AntioxidantModerate
Enzyme InhibitionSpecific enzymes
AnticancerSignificant reduction,
NeuroprotectiveImproved function

Comparison with Similar Compounds

Research Findings and Limitations

  • Hypothesized Applications : The compound’s structure aligns with dual-acting inhibitors (e.g., antiviral + anti-inflammatory) but lacks empirical validation.
  • Contradictions: While benzotriazole derivatives generally show low cytotoxicity (CC₅₀ >100 μM ), the trimethylsilyl group’s metabolic stability may lead to accumulation-related toxicity, a concern absent in non-silylated analogs .
  • Gaps: No crystallographic data (e.g., SHELX-refined structures ) or in vivo studies exist for this compound, limiting mechanistic insights.

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